Cas no 49837-81-2 (1H-Imidazol-1-yloxy,2,5-dihydro-4-[(hydroxyimino)methyl]-2,2,5,5-tetramethyl-, 3-oxide (9CI))

1H-Imidazol-1-yloxy,2,5-dihydro-4-[(hydroxyimino)methyl]-2,2,5,5-tetramethyl-, 3-oxide (9CI) structure
49837-81-2 structure
Product name:1H-Imidazol-1-yloxy,2,5-dihydro-4-[(hydroxyimino)methyl]-2,2,5,5-tetramethyl-, 3-oxide (9CI)
CAS No:49837-81-2
MF:C8H14N3O3
MW:200.215061664581
CID:331635

1H-Imidazol-1-yloxy,2,5-dihydro-4-[(hydroxyimino)methyl]-2,2,5,5-tetramethyl-, 3-oxide (9CI) Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazol-1-yloxy,2,5-dihydro-4-[(hydroxyimino)methyl]-2,2,5,5-tetramethyl-, 3-oxide (9CI)
    • 4-HYDROXYIMINOMETHYL-2,2,5,5-TETRAMETHYL-3-IMIDAZOLINE-3-OXIDE-1-OXYL
    • 4-HYDROXYIMINOMETHYL-2,2,5,5-TETRAMETHYL-3-IMIDAZOLINE-3-OXIDE-1-OXYL, FREE RADICAL
    • 4-Hydroxyiminomethyl-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxylfreerad
    • 4-HYDROXYIMINOMETHYL-2,2,5,5-TETRAMETHYL-3-IMIDAZOLINE-3-OXIDE-1-OXYL FREE RAD 98%
    • 4-Hydroxyiminomethyl-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl, 98%, free rad
    • 4-Hydroxyiminomethyl-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl,98%,free radical
    • Inchi: 1S/C8H14N3O3/c1-7(2)6(5-9-12)10(13)8(3,4)11(7)14/h5,12H,1-4H3/b9-5+
    • InChI Key: ZZTUZWREJGSWEW-WEVVVXLNSA-N
    • SMILES: C1(C)(C)N([O])C(C)(C)C(/C=N/O)=[N+]1[O-] |^1:4|

Computed Properties

  • Exact Mass: 201.111
  • Monoisotopic Mass: 201.111
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 1
  • Complexity: 554
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: nothing
  • XLogP3: 3.9
  • Surface Charge: 0

Experimental Properties

  • Color/Form: Not available
  • Density: 1.27
  • Melting Point: 157-159 °C
  • Boiling Point: 381.5 ºC at 760 mmHg
  • Flash Point: 184.5 ºC
  • Refractive Index: 1.554
  • PSA: 84.81000
  • LogP: 0.51390
  • Solubility: Not available

1H-Imidazol-1-yloxy,2,5-dihydro-4-[(hydroxyimino)methyl]-2,2,5,5-tetramethyl-, 3-oxide (9CI) Security Information

  • Hazard Category Code: 36/37/38
  • Safety Instruction: 37/39-26
  • Hazardous Material Identification: Xi
  • Storage Condition:0-6°C

Recommend Articles

Recommended suppliers
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.